

JHU395 Tumor-to-Plasma Partitioning Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: JHU395

Cat. No.: B10821040

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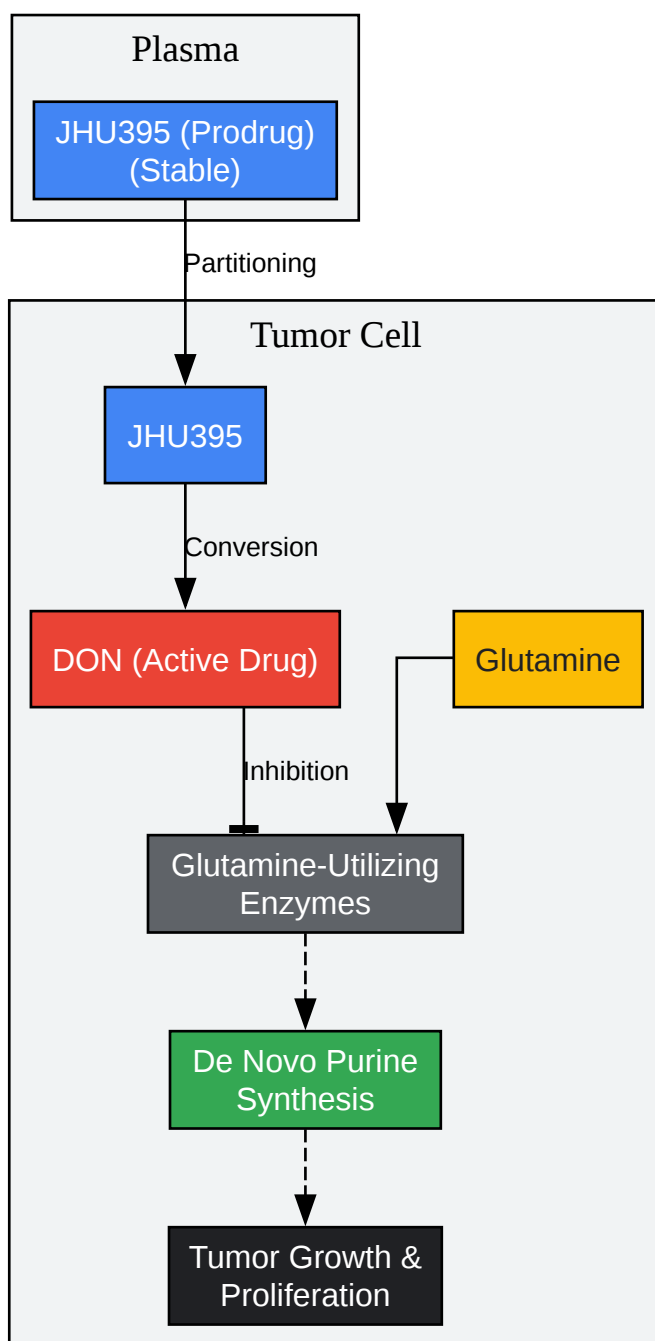
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the **JHU395** tumor-to-plasma partitioning assay. **JHU395** is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2]} It is designed to be stable in plasma while effectively delivering the active drug, DON, to tumor tissues.^{[1][3][4]} This targeted delivery is crucial for inhibiting the growth of cancers that are highly dependent on glutamine metabolism, such as certain malignant peripheral nerve sheath tumors (MPNST) and MYC-driven medulloblastomas.^{[3][5][6]}

Mechanism of Action

JHU395 functions as a lipophilic prodrug that can readily permeate cell membranes.^{[1][6]} Once inside the target tissue, it is converted into the active glutamine antagonist, DON.^[1] DON irreversibly inhibits multiple glutamine-utilizing enzymes, thereby disrupting various biosynthetic pathways essential for cancer cell proliferation, most notably de novo purine synthesis.^{[6][7][8]} This targeted approach aims to increase the therapeutic index by maximizing the concentration of the active drug in the tumor while minimizing systemic exposure and associated toxicities.^{[3][6]}

Signaling Pathway Inhibition by JHU395



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Caption: **JHU395** partitions into tumor cells and converts to DON, which inhibits glutamine-dependent pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the preferential partitioning of **JHU395**'s active form, DON, into tumor cells and tissues.

Table 1: In Vitro Cell-to-Plasma Partitioning

Cell Line	JHU395 Conc.	Incubation Time	JHU395 (Cells)	JHU395 (Plasma)	DON (Cells)	DON (Plasma)	DON Cell-to-Plasma Ratio	Reference
D425 Medulloblastoma	20 μ M	1 hour	0.1 nmol/g	21 nmol/mL	11 nmol/g	2.5 nmol/L	~4.5	[5]
MPNST (SNF96.2)	20 μ M	1 hour	Minimal	Detected	92% of total DON	8% of total DON	>10	[3][6]

Table 2: In Vivo Tumor-to-Plasma Partitioning

Animal Model	JHU395 Dose & Route	Tissue	Active GA (DON) Exposure	Reference
Murine Flank MPNST	Oral	Tumor vs. Plasma	> 2-fold higher in tumor	[3][4][9]
Nu/Nu Mice	5 or 20 mg/kg IP	Brain vs. Plasma	Average 0.66 brain-to-plasma ratio	[5]

Experimental Protocols

In Vitro Tumor Cell-to-Plasma Partitioning Assay

This protocol is adapted from studies on medulloblastoma cells and is applicable to other cell lines.[5]

Objective: To determine the relative concentrations of **JHU395** and its active metabolite DON in tumor cells versus plasma after a defined incubation period.

Materials:

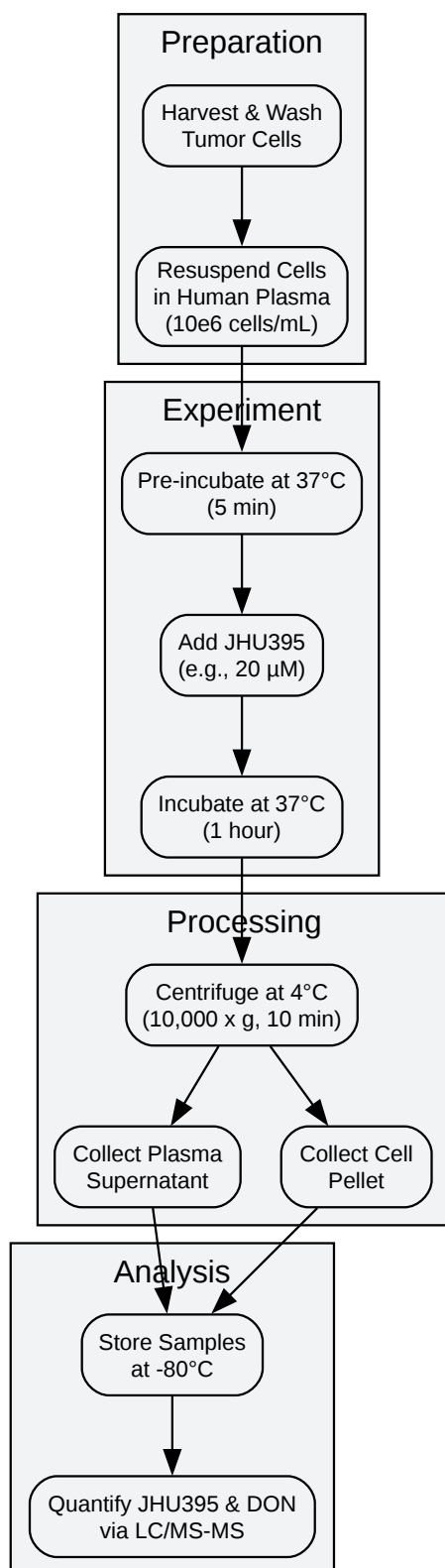
- Cancer cell line of interest (e.g., D425MED, sNF96.2)
- Standard cell culture medium
- Dulbecco's Phosphate Buffered Saline (DPBS)
- Human plasma (Innovative Research, Inc.)
- **JHU395** stock solution (e.g., in DMSO)
- 37°C incubator
- Refrigerated centrifuge (4°C)
- Microcentrifuge tubes
- Equipment for bioanalysis (e.g., LC/MS-MS)

Procedure:

- Cell Preparation: Culture cells under standard conditions. On the day of the experiment, harvest the cells, wash them with DPBS, and perform a cell count.
- Cell Suspension: Resuspend the cell pellet in human plasma to a final density of 10 million cells/mL.
- Pre-incubation: Pre-incubate 1 mL of the cell-plasma suspension at 37°C for 5 minutes to equilibrate the temperature.
- Drug Addition: Add **JHU395** from a concentrated stock solution to the cell-plasma suspension to achieve the desired final concentration (e.g., 20 µM).
- Incubation: Incubate the mixture at 37°C for 1 hour.

- **Separation:** Following incubation, immediately centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the cells and separate the plasma supernatant.
- **Sample Collection:** Carefully collect the supernatant (plasma fraction) and transfer it to a clean microcentrifuge tube. The remaining cell pellet is the cell fraction.
- **Storage:** Immediately store both the plasma supernatant and the cell pellet at -80°C until bioanalysis.
- **Quantification:** Analyze the concentrations of intact **JHU395** and DON in both the cell and plasma fractions using a validated LC/MS-MS method.

Experimental Workflow: In Vitro Partitioning Assay



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Caption: Workflow for the in vitro **JHU395** tumor cell-to-plasma partitioning assay.

In Vivo Tumor-to-Plasma Partitioning Assessment

This protocol provides a general framework for assessing the distribution of **JHU395**/DON in tumor-bearing animal models.^{[3][9]}

Objective: To measure the concentration of DON in tumor tissue and plasma over time following oral administration of **JHU395**.

Materials:

- Tumor-bearing animal model (e.g., murine flank MPNST model)
- **JHU395** formulation for oral gavage
- Vehicle control
- Anesthesia and euthanasia supplies
- Blood collection tubes (e.g., with anticoagulant)
- Surgical tools for tumor excision
- Liquid nitrogen
- Equipment for bioanalysis (e.g., LC/MS-MS)

Procedure:

- Animal Dosing: Administer **JHU395** orally (e.g., 1.2 mg/kg) to tumor-bearing mice.^[8] A vehicle-treated group should be included as a control.
- Time Points: Euthanize cohorts of animals at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine pharmacokinetics.
- Sample Collection:
 - Blood/Plasma: At each time point, collect blood via cardiac puncture or another appropriate method. Process the blood to obtain plasma.

- Tumor: Surgically excise the tumor immediately following euthanasia.
- Sample Processing:
 - Flash-freeze the tumor tissue in liquid nitrogen using a biosqueezer or similar device.[9]
 - Store plasma and frozen tumor samples at -80°C until analysis.
- Metabolite Extraction:
 - Extract metabolites from the homogenized tumor tissue using an appropriate method (e.g., with cold 80% methanol).[9]
- Quantification: Determine the concentration of DON in the plasma (nmol/mL) and tumor tissue (nmol/g) using a validated LC/MS-MS method.
- Data Analysis: Calculate the tumor-to-plasma concentration ratio at each time point and determine pharmacokinetic parameters such as C_{max}, T_{max}, and AUC for both compartments.[8]

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